molecular formula C10H9F4NO3S B7572857 1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol

1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol

Cat. No. B7572857
M. Wt: 299.24 g/mol
InChI Key: YRHHBYMZHOEFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as AZD-9164, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an important enzyme that plays a role in the metabolism of fatty acids, and inhibitors of this enzyme have been shown to have a variety of potential therapeutic applications.

Mechanism of Action

1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol works by inhibiting the activity of sEH, which is an enzyme that metabolizes fatty acids. Inhibition of sEH leads to an increase in the levels of certain fatty acid metabolites, which have been shown to have a variety of beneficial effects on cardiovascular function, pain, and inflammation.
Biochemical and Physiological Effects
Inhibition of sEH by 1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been shown to have a number of biochemical and physiological effects. These include:
- Increased levels of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and have been shown to have beneficial effects on cardiovascular function.
- Reduced levels of dihydroxyeicosatrienoic acids (DHETs), which are pro-inflammatory and have been implicated in the development of pain and inflammation.
- Reduced blood pressure and improved vascular function in animal models.
- Reduced pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol has several advantages for use in lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. It is also relatively stable and can be easily synthesized in large quantities.
One limitation of 1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol is that it is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or biological processes. In addition, the effects of sEH inhibition may vary depending on the specific biological system being studied.

Future Directions

There are several future directions for research on 1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol and sEH inhibition. These include:
- Further investigation of the therapeutic potential of sEH inhibitors in cardiovascular disease, pain, and inflammation.
- Development of more potent and selective sEH inhibitors.
- Studies to better understand the role of sEH in various biological processes.
- Investigation of the potential side effects of sEH inhibition in humans.
In conclusion, 1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol is a potent and selective inhibitor of sEH that has been studied for its potential applications in scientific research. It works by increasing the levels of certain fatty acid metabolites, which have been shown to have beneficial effects on cardiovascular function, pain, and inflammation. While there are some limitations to its use in lab experiments, 1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol has several advantages and is a useful tool for studying the role of sEH in various biological processes. There are also several future directions for research on sEH inhibition, which may lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been described in several scientific publications. One method involves the reaction of 4-fluoro-2-(trifluoromethylsulfonyl)phenylhydrazine with 3-chloroazetidine in the presence of a palladium catalyst. This reaction produces a mixture of diastereomers, which can be separated by chromatography to obtain the desired compound.

Scientific Research Applications

1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol has been studied extensively for its potential applications in scientific research. One area of interest is in the treatment of cardiovascular disease. Inhibition of sEH has been shown to reduce blood pressure and improve vascular function in animal models, and clinical trials are currently underway to investigate the potential therapeutic benefits of sEH inhibitors in humans.
Another area of interest is in the treatment of pain and inflammation. Inhibition of sEH has been shown to reduce pain and inflammation in animal models, and there is growing interest in the development of sEH inhibitors as a new class of analgesics.

properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3S/c11-6-1-2-8(15-4-7(16)5-15)9(3-6)19(17,18)10(12,13)14/h1-3,7,16H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHHBYMZHOEFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)F)S(=O)(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol

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